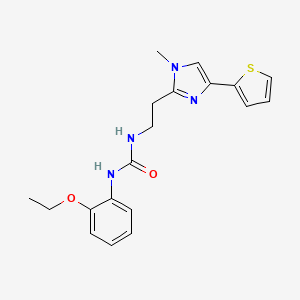![molecular formula C14H13NO2S B3009267 ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate CAS No. 172869-48-6](/img/structure/B3009267.png)
ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a chemical compound with the CAS Number: 172869-48-6 . It has a molecular weight of 259.33 . The IUPAC name for this compound is ethyl 8-methyl-8H-thieno [2,3-b]indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is 1S/C14H13NO2S/c1-3-17-14(16)12-8-10-9-6-4-5-7-11(9)15(2)13(10)18-12/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a solid substance .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has shown promise as an antituberculosis agent. Tuberculosis (TB) remains a global health challenge, and novel compounds with antimycobacterial activity are crucial. Researchers have investigated this compound due to its potential inhibitory effects against Mycobacterium tuberculosis, the causative agent of TB .
Antitumor Properties
The thieno[2,3-b]indole scaffold has attracted attention in cancer research. Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives may exhibit antitumor activity by interfering with cancer cell growth, proliferation, or signaling pathways. Further studies are needed to explore its potential as a chemotherapeutic agent .
Antibacterial Effects
Compounds related to ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate have demonstrated antibacterial properties. These molecules could be valuable in combating bacterial infections, although specific mechanisms of action require elucidation .
Antifungal Activity
Fungal infections pose a significant health burden. Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives might exhibit antifungal effects, making them potential candidates for developing new antifungal drugs .
Human 5-HT5A Receptor Binding Inhibition
The compound’s interaction with the human 5-HT5A receptor is intriguing. Modulating serotonin receptors can impact mood, cognition, and behavior. Investigating this binding inhibition could lead to novel therapeutic approaches for neurological disorders .
Material Chemistry and Chemical Engineering
Beyond biological applications, ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives find use in material chemistry and chemical engineering. Researchers explore their properties for designing functional materials, sensors, and devices .
Organic Electronic Applications
The thieno[2,3-b]indole moiety plays a role in organic electronics. It contributes to designing molecules for photo-sensitive and photovoltaic devices. Researchers have incorporated it into organic dyes and polymers for various applications .
Safety and Hazards
The safety information available indicates that this compound is associated with some hazards. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-methylthieno[2,3-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-3-17-14(16)12-8-10-9-6-4-5-7-11(9)15(2)13(10)18-12/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYIJOLYQJQCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)